molecular formula C7H15NO2 B12897376 Methyl pentylcarbamate CAS No. 61357-27-5

Methyl pentylcarbamate

Cat. No.: B12897376
CAS No.: 61357-27-5
M. Wt: 145.20 g/mol
InChI Key: VBJIQWCGMYVMKK-UHFFFAOYSA-N
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Description

Methyl pentylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pentylcarbamate can be synthesized through several methods. One common approach involves the reaction of pentylamine with methyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C5H11NH2+CH3OCOClC5H11NHCOOCH3+HCl\text{C}_5\text{H}_{11}\text{NH}_2 + \text{CH}_3\text{OCOCl} \rightarrow \text{C}_5\text{H}_{11}\text{NHCOOCH}_3 + \text{HCl} C5​H11​NH2​+CH3​OCOCl→C5​H11​NHCOOCH3​+HCl

Another method involves the reaction of pentyl isocyanate with methanol. This reaction is usually carried out under mild conditions and can be represented as:

C5H11NCO+CH3OHC5H11NHCOOCH3\text{C}_5\text{H}_{11}\text{NCO} + \text{CH}_3\text{OH} \rightarrow \text{C}_5\text{H}_{11}\text{NHCOOCH}_3 C5​H11​NCO+CH3​OH→C5​H11​NHCOOCH3​

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as tin or indium triflate, can enhance the reaction rate and yield. Additionally, phosgene-free methods, such as the reaction of amines with dimethyl carbonate, are gaining popularity due to their environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Methyl pentylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentylamine and methanol.

    Oxidation: Oxidizing agents, such as hydrogen peroxide, can oxidize this compound to form corresponding carbamates with higher oxidation states.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Hydrogen peroxide, other oxidizing agents.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed

    Hydrolysis: Pentylamine and methanol.

    Oxidation: Higher oxidation state carbamates.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl pentylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl pentylcarbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. The carbamate functionality allows for hydrogen bonding and conformational restriction, enhancing its binding affinity to the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Methyl pentylcarbamate is unique due to its pentyl group, which imparts distinct hydrophobic properties compared to other carbamates like methyl carbamate and ethyl carbamate. This hydrophobicity can influence its solubility, reactivity, and interaction with biological targets. Additionally, the pentyl group can enhance its ability to permeate cell membranes, making it a valuable compound in drug design and medicinal chemistry .

Properties

IUPAC Name

methyl N-pentylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6-8-7(9)10-2/h3-6H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJIQWCGMYVMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334163
Record name methyl pentylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61357-27-5
Record name methyl pentylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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